Disulfide, bis(4-chloro-2-nitrophenyl)
Description
Overview of Disulfide Chemistry and Significance in Organic and Medicinal Fields
The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone functional group in chemistry and biology. In organic synthesis, disulfides are versatile intermediates. They can be readily reduced to form thiols, which are potent nucleophiles, or oxidized to various sulfur-containing species like thiosulfinates and sulfonic acids. This reactivity makes them valuable in the construction of complex molecules and heterocycles. beilstein-journals.org Numerous methods exist for their synthesis, ranging from the classic oxidation of thiols to modern catalytic approaches that avoid foul-smelling starting materials. organic-chemistry.org
In the medicinal and biochemical fields, the disulfide bridge is of paramount importance. It is a key structural motif in many proteins, particularly those secreted into the oxidizing extracellular environment. These bonds, formed between cysteine residues, are crucial for stabilizing the three-dimensional tertiary and quaternary structures of proteins, thereby ensuring their proper function. researchgate.net The reversible nature of the disulfide bond also allows it to participate in redox signaling pathways within cells, where the cleavage and formation of these bonds can regulate protein activity. The inherent biological relevance of the disulfide linkage makes compounds containing this functional group attractive targets for drug discovery. nih.gov
Contextualization of Nitro- and Chloro-Substituted Aromatic Disulfides
The properties of an aromatic disulfide are significantly modulated by the substituents on the aromatic rings. In Disulfide, bis(4-chloro-2-nitrophenyl) , the presence of both nitro (-NO₂) and chloro (-Cl) groups profoundly influences its electronic character and reactivity.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence decreases the electron density of the aromatic ring, making the ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This activation is particularly pronounced at the ortho and para positions relative to the nitro group. In medicinal chemistry, the nitro group is a well-known pharmacophore found in numerous antibacterial, antiparasitic, and anticancer agents. nih.govmdpi.com Its biological activity often relies on its enzymatic reduction within target cells to generate reactive nitro anion radicals or other reduced species. nih.gov
Chloro Group (-Cl): As a halogen, the chloro group is also electron-withdrawing (via induction) but is an ortho, para -director in electrophilic aromatic substitution due to resonance. In the context of nucleophilic aromatic substitution, the chlorine atom itself can act as a leaving group. The presence of both chloro and nitro substituents creates a highly electron-deficient aromatic system, enhancing its reactivity towards nucleophiles. cymitquimica.com
While specific research detailing the synthesis of Disulfide, bis(4-chloro-2-nitrophenyl) is not prevalent in publicly accessible literature, a well-established method for a similar compound, Di-o-nitrophenyl disulfide , involves the reaction of o-chloronitrobenzene with sodium disulfide. This latter reagent is formed in situ from sodium sulfide (B99878) and elemental sulfur in an alcoholic solution. orgsyn.org It is chemically plausible that Disulfide, bis(4-chloro-2-nitrophenyl) could be synthesized via a similar SNAr pathway using 2,5-dichloronitrobenzene as the starting material.
Current Research Gaps and Future Directions for Disulfide, bis(4-chloro-2-nitrophenyl)
A comprehensive review of current scientific literature reveals a significant research gap concerning the specific compound Disulfide, bis(4-chloro-2-nitrophenyl) . While it is available from commercial suppliers and its basic properties are documented, dedicated studies exploring its synthetic applications, reactivity, and biological activity are notably absent. Chemical supplier descriptions suggest potential for use in the development of dyes and pharmaceuticals, but these claims are not substantiated by published research findings. cymitquimica.com
This lack of specific data presents clear opportunities for future investigation:
Exploration of Biological Activity: Given the established roles of both the disulfide bond and the nitroaromatic moiety in medicinal chemistry, a primary avenue for research would be the systematic evaluation of this compound's biological properties. Screening against various cell lines (e.g., cancer, bacterial, fungal) could uncover potential therapeutic applications. Its structural similarity to other biologically active disulfides suggests that it could, for instance, interact with thiol-containing proteins or enzymes.
Synthetic Utility: The electron-deficient nature of the aromatic rings suggests that Disulfide, bis(4-chloro-2-nitrophenyl) could be a valuable synthon. Research could focus on the cleavage of the disulfide bond to generate the corresponding thiol, 4-chloro-2-nitrophenylthiol, a potentially useful nucleophile for introducing this substituted aromatic ring into other molecules. Furthermore, the compound itself could serve as a precursor for creating unsymmetrical disulfides with novel properties.
Materials Science: Aromatic disulfides and nitro compounds have been investigated for applications in materials science. Future work could explore the potential of Disulfide, bis(4-chloro-2-nitrophenyl) or polymers derived from it in the development of redox-active materials, high-energy materials, or functional coatings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-[(4-chloro-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESADCWXGJLRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062135 | |
| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |
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Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-66-0 | |
| Record name | Bis(4-chloro-2-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
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| Record name | Bis(4-chloro-2-nitrophenyl) disulfide | |
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| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |
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| Record name | Disulfide, bis(4-chloro-2-nitrophenyl) | |
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| Record name | Bis(4-chloro-2-nitrophenyl) disulphide | |
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| Record name | BIS(4-CHLORO-2-NITROPHENYL) DISULFIDE | |
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Synthetic Methodologies and Precursor Chemistry for Disulfide, Bis 4 Chloro 2 Nitrophenyl
Synthetic Routes to Symmetrical and Unsymmetrical Diaryl Disulfides
A variety of methods have been developed for the synthesis of diaryl disulfides. These methods range from classical oxidation reactions to more modern techniques that employ mechanochemistry, microwave assistance, and photoredox catalysis. The choice of method often depends on the desired substitution pattern, yield, and environmental considerations.
Oxidation of Thiol Precursors
The oxidation of thiols is a fundamental and widely used method for the synthesis of symmetrical disulfides. biolmolchem.com This process involves the coupling of two thiol molecules to form a disulfide bond. Various oxidizing agents can be employed to facilitate this transformation, including hydrogen peroxide, halogens, and metal catalysts. orgsyn.org The general mechanism for two-electron thiol oxidation can proceed through a sulfenic acid intermediate, which then reacts with another thiol molecule to form the disulfide. nih.gov One-electron oxidation pathways can also occur, leading to the formation of thiyl radicals that subsequently dimerize to yield the disulfide product. nih.gov
For the synthesis of Disulfide, bis(4-chloro-2-nitrophenyl), the corresponding thiol precursor would be 4-chloro-2-nitrothiophenol. The oxidation of this specific thiol would lead to the desired symmetrical disulfide. The selective oxidation of thiols to disulfides is of considerable interest because over-oxidation to sulfones can be a competing side reaction with many methods. orgsyn.org Research has focused on developing mild and selective oxidation procedures. For instance, the use of fluoroalkyl alcohols as solvents in oxidation reactions with hydrogen peroxide has been shown to be an efficient and versatile method for producing disulfides under mild conditions. orgsyn.org Another approach involves using dimethyl sulfoxide (B87167) (DMSO) in the presence of hydroiodic acid (HI) under acidic conditions to convert a wide range of aromatic and aliphatic thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com
The kinetics of thiol oxidation can be complex and are influenced by the nature of the oxidant and the reaction conditions. nih.govrsc.org For example, the oxidation of thiophenol by molecular oxygen can be catalyzed by bioinspired organocatalysts, with the reaction following second-order kinetics. rsc.org
Mechanochemical Grinding Reactions
Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a green and efficient alternative to traditional solvent-based synthesis. thieme-connect.de These reactions are often performed in a ball mill or a mixer mill, where the mechanical energy facilitates the reaction between solid reactants, sometimes with the addition of a small amount of liquid as a grinding auxiliary. thieme-connect.dethieme-connect.de
This technique has been successfully applied to various cross-coupling reactions, including those that form carbon-sulfur bonds. thieme-connect.de While direct mechanochemical synthesis of Disulfide, bis(4-chloro-2-nitrophenyl) from its precursors is not explicitly detailed in the provided search results, the principles of mechanochemistry suggest its potential applicability. For instance, mechanochemical methods have been used for Sonogashira cross-coupling reactions to create diarylethynes, demonstrating the power of this technique in forming bonds between aryl groups. thieme-connect.dethieme-connect.de
Furthermore, the scission of disulfide bonds within polymers has been achieved using ultrasound, a form of mechanical energy, which triggers subsequent chemical reactions. nih.govrsc.org This indicates that disulfide bonds are responsive to mechanical stimuli, suggesting that their formation could also be controlled mechanochemically. The advantages of mechanochemical synthesis include shorter reaction times, reduced solvent use, and sometimes different reactivity and selectivity compared to solution-based methods. thieme-connect.de
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a popular method in organic chemistry due to its ability to significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The use of microwave irradiation has been explored for a wide range of organic transformations, including the synthesis of various heterocyclic compounds and disperse dyes. nih.govresearchgate.net
In the context of disulfide synthesis, microwave-assisted methods can be applied to accelerate the reactions. For example, a microwave-assisted method for preparing bis(4-chlorophenyl) disulfide involves the reaction of elemental sulfur with 1-chloro-4-iodobenzene (B104392) in the presence of a CuO nanopowder catalyst. sigmaaldrich.com This suggests that a similar approach could be adapted for the synthesis of Disulfide, bis(4-chloro-2-nitrophenyl) from appropriate precursors.
The benefits of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to the formation of fewer by-products and simplify the purification process. organic-chemistry.org This technique is also considered a green chemistry approach as it can reduce energy consumption and the use of solvents. nih.gov
Homocoupling of Sodium Arenesulfinates
A versatile method for the synthesis of symmetrical diaryl disulfides involves the homocoupling of sodium arenesulfinates. mdpi.comdoaj.orgdntb.gov.uanih.gov This approach offers a selective pathway to diaryl disulfides under specific reaction conditions. In the presence of a reductive system, such as iron powder and hydrochloric acid (Fe/HCl), sodium arenesulfinates can be exclusively converted to the corresponding symmetrical diaryl disulfides. mdpi.comdoaj.orgdntb.gov.ua
The proposed mechanism for this transformation involves a free-radical process. The sodium arenesulfinate is reduced to a thiyl radical, which then undergoes homocoupling to form the disulfide bond. mdpi.com The reaction's selectivity towards the disulfide product is highly dependent on the reaction system used. For example, when a palladium acetate (B1210297) (Pd(OAc)₂) catalyst is used instead of the Fe/HCl system, the major product is the symmetrical diaryl sulfide (B99878), not the disulfide. mdpi.comdoaj.orgdntb.gov.ua
This method has been shown to be effective for a range of sodium arenesulfinates with different substituents. The reaction conditions and yields for the synthesis of various symmetrical diaryl disulfides from their corresponding sodium arenesulfinates are summarized in the table below.
Table 1: Synthesis of Symmetrical Diaryl Disulfides via Homocoupling of Sodium Arenesulfinates
| Entry | Sodium Arenesulfinate | Product | Yield (%) |
|---|---|---|---|
| 1 | Sodium benzenesulfinate | Diphenyl disulfide | 95 |
| 2 | Sodium 4-methylbenzenesulfinate | Di-p-tolyl disulfide | 92 |
| 3 | Sodium 4-methoxybenzenesulfinate | Bis(4-methoxyphenyl) disulfide | 89 |
| 4 | Sodium 4-chlorobenzenesulfinate | Bis(4-chlorophenyl) disulfide | 93 |
| 5 | Sodium 4-bromobenzenesulfinate | Bis(4-bromophenyl) disulfide | 91 |
| 6 | Sodium 4-fluorobenzenesulfinate | Bis(4-fluorophenyl) disulfide | 85 |
| 7 | Sodium 2-methylbenzenesulfinate | Di-o-tolyl disulfide | 88 |
| 8 | Sodium 2-naphthylsulfinate | Di-2-naphthyl disulfide | 86 |
Data sourced from a study on the homocoupling of sodium arenesulfinates. mdpi.com
Visible Light-Mediated Coupling of Arenediazonium Tetrafluoroborates and CS₂
A highly efficient and environmentally friendly method for the synthesis of diaryl disulfides utilizes visible light to promote the coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.orgnih.govd-nb.inforesearchgate.netnih.gov This approach is notable for its mild reaction conditions and its applicability to a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. beilstein-journals.orgnih.gov
The reaction is typically catalyzed by a photoredox catalyst, such as Ru(bpy)₃(PF₆)₂, and is irradiated with blue light-emitting diodes (LEDs). beilstein-journals.org The mechanism is believed to proceed through a radical pathway. The photodecomposition of the arenediazonium salt generates an aryl radical. beilstein-journals.orgd-nb.info This aryl radical then reacts with carbon disulfide to form an arylthiyl radical intermediate, which can then dimerize to yield the symmetrical diaryl disulfide. beilstein-journals.org
This method has been successfully used to synthesize a variety of diaryl disulfides in good to excellent yields. The scope of the reaction is demonstrated in the table below, which shows the yields for different substituted arenediazonium tetrafluoroborates.
Table 2: Visible Light-Mediated Synthesis of Diaryl Disulfides
| Entry | Aryl Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Diphenyl disulfide | 99 |
| 2 | 4-Methylphenyl | Di-p-tolyl disulfide | 99 |
| 3 | 4-Methoxyphenyl | Bis(4-methoxyphenyl) disulfide | 99 |
| 4 | 4-tert-Butylphenyl | Bis(4-tert-butylphenyl) disulfide | 99 |
| 5 | 4-Fluorophenyl | Bis(4-fluorophenyl) disulfide | 82 |
| 6 | 4-Chlorophenyl | Bis(4-chlorophenyl) disulfide | 75 |
| 7 | 4-Bromophenyl | Bis(4-bromophenyl) disulfide | 65 |
| 8 | 4-Cyanophenyl | Bis(4-cyanophenyl) disulfide | 42 |
| 9 | 3-Methylphenyl | Di-m-tolyl disulfide | 99 |
| 10 | 3-Methoxyphenyl | Bis(3-methoxyphenyl) disulfide | 99 |
| 11 | 2-Methylphenyl | Di-o-tolyl disulfide | 99 |
| 12 | 2-Methoxyphenyl | Bis(2-methoxyphenyl) disulfide | 99 |
Data sourced from a study on the visible light-mediated coupling of arenediazonium tetrafluoroborates and CS₂. beilstein-journals.org
Preparation of Substituted Phenyl Disulfides as Synthetic Intermediates
Substituted phenyl disulfides, such as Disulfide, bis(4-chloro-2-nitrophenyl), are valuable synthetic intermediates used in the construction of more complex molecules. cymitquimica.comresearchgate.net Their utility stems from the reactivity of the disulfide bond, which can be cleaved under various conditions to generate thiols or other sulfur-containing functional groups. These compounds are particularly useful in the synthesis of pharmaceuticals and materials. cymitquimica.com
For example, substituted N-phenylmaleimides, which are of interest for their biological properties, can be synthesized in a multi-step process that may involve intermediates derived from substituted anilines. researchgate.net While not a direct use of a disulfide, this highlights the importance of substituted phenyl compounds in synthesis. More directly, bis(4-chlorophenyl) disulfide has been used to synthesize the unsymmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide, demonstrating its role as a precursor to other disulfides. sigmaaldrich.com
The synthesis of isonitriles from N-substituted formamides is another area where substituted phenyl groups are common, and the resulting isonitriles are versatile reagents in multicomponent reactions and the synthesis of heterocyclic compounds. organic-chemistry.org The development of efficient methods to access these substituted intermediates is crucial for their application in organic synthesis.
Synthesis of Bis(4-chlorophenyl) disulfide
Bis(4-chlorophenyl) disulfide is a key intermediate in various chemical syntheses. Several methods for its preparation have been reported, ranging from classical oxidation to modern catalytic approaches. One established method involves the oxidation of 4-chlorophenylthiol. sigmaaldrich.com More contemporary techniques include a microwave-assisted reaction, which utilizes elemental sulfur and 1-chloro-4-iodobenzene in the presence of a copper(I) oxide (CuO) nanopowder catalyst to facilitate the disulfide bond formation. sigmaaldrich.com
| Synthesis Method | Precursors | Key Reagents/Catalysts | Notes |
| Oxidation | 4-chlorophenylthiol | Oxidizing agent | A traditional route to the disulfide. sigmaaldrich.com |
| Microwave-Assisted | 1-chloro-4-iodobenzene, Elemental Sulfur | CuO nanopowder | A modern, potentially faster method. sigmaaldrich.com |
Synthesis of Bis(2-nitrophenyl) disulfide
The synthesis of Bis(2-nitrophenyl) disulfide, another critical precursor, is well-documented. A prominent method involves the reaction of o-chloronitrobenzene with a solution of sodium disulfide. orgsyn.org The sodium disulfide is typically prepared in situ by dissolving crystalline sodium sulfide and elemental sulfur in 95% alcohol with heating. orgsyn.org The alcoholic solution of o-chloronitrobenzene is then treated with the sodium disulfide solution. orgsyn.org
The reaction is initially gentle but requires subsequent heating for a couple of hours to proceed to completion. orgsyn.org After cooling, the product is isolated through filtration. The resulting mixture of the disulfide and sodium chloride is washed with water to remove the inorganic salt, followed by an alcohol wash to remove any unreacted o-chloronitrobenzene. orgsyn.org This procedure yields the product with a melting point of 192–195 °C. orgsyn.org
Table 2: Synthesis of Bis(2-nitrophenyl) disulfide
| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |
|---|
Preparation of Non-symmetrical Heterodimers
The strategic combination of two different symmetrical disulfides can lead to the formation of non-symmetrical, or hetero-, disulfides. This approach is central to the synthesis of compounds like 4-chlorophenyl-2′-nitrophenyl disulfide.
A noteworthy method for preparing the non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide is through the mechanochemical grinding of its symmetrical precursors. sigmaaldrich.comchemicalbook.com This solvent-free approach involves the metathesis reaction between Bis(2-nitrophenyl) disulfide and Bis(4-chlorophenyl) disulfide. sigmaaldrich.comchemicalbook.com The reaction is facilitated by the presence of a catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.comchemicalbook.com This method represents an efficient pathway to the target non-symmetrical disulfide by directly exchanging the arylthio fragments of the parent disulfides.
Exploration of Novel Synthetic Strategies for Enhanced Yield and Selectivity
The field of disulfide synthesis is continually evolving, with a focus on developing greener, more efficient, and cost-effective methods. beilstein-journals.org Research into novel strategies aims to improve reaction yields and selectivity while often employing milder conditions.
One area of exploration is the use of new catalytic systems. For instance, tetrabutylammonium (B224687) iodide (TBAI) has been shown to catalyze the synthesis of disulfides from sodium sulfinates, presenting an alternative to traditional thiol oxidation. beilstein-journals.org While not specific to the target compound, this highlights a broader trend towards catalyzed reactions.
Another approach involves a multi-step synthesis starting from different precursors. For example, a synthetic route starting from 4-dichloromethylchlorophenyl sulfone has been described. lukasiewicz.gov.pl This process involves nitration of the starting material, followed by a reaction with sodium disulfide to form the corresponding diphenyl disulfide, which can then be further modified. lukasiewicz.gov.pl
Microwave-assisted synthesis, as mentioned for the preparation of Bis(4-chlorophenyl) disulfide, is another modern technique that can lead to enhanced reaction rates and potentially higher yields compared to conventional heating methods. sigmaaldrich.com These innovative approaches are crucial for the future of fine chemical manufacturing, offering pathways to synthesize complex molecules like Disulfide, bis(4-chloro-2-nitrophenyl) with greater efficiency and sustainability.
Advanced Reaction Mechanisms and Pathways of Disulfide, Bis 4 Chloro 2 Nitrophenyl
Redox Processes Involving the Disulfide Bond
The disulfide bond (S-S) is the central hub for the redox activity of Disulfide, bis(4-chloro-2-nitrophenyl). This bond can undergo both reduction and oxidation, although reduction is more common for disulfides. The presence of strong electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl rings significantly impacts the electrochemical potential of the molecule. These groups decrease the electron density on the sulfur atoms, making the disulfide bond more susceptible to reduction.
The reduction process typically involves the addition of two electrons and two protons, leading to the cleavage of the S-S bond and the formation of two equivalents of the corresponding thiol, 4-chloro-2-nitrobenzenethiol. This can be achieved using various reducing agents or through electrochemical methods. The general reaction is as follows:
(O₂NC₆H₃Cl)S-S(ClC₆H₃NO₂) + 2e⁻ + 2H⁺ → 2 HS-C₆H₃(Cl)(NO₂)
Radical-Mediated Reaction Pathways
Disulfide, bis(4-chloro-2-nitrophenyl) can participate in radical reactions, primarily initiated by the cleavage of the disulfide bond to form thiyl radicals.
Homolytic Cleavage of S-S Bonds under Photoirradiation
The sulfur-sulfur bond in disulfides is known to be relatively weak and can undergo homolytic cleavage upon absorption of energy, such as from ultraviolet (UV) light. nih.gov This photoirradiation process results in the formation of two 4-chloro-2-nitrophenylthiyl radicals (•SC₆H₃(Cl)(NO₂)). nih.govbeilstein-journals.org
(O₂NC₆H₃Cl)S-S(ClC₆H₃NO₂) --(hν)--> 2 •SC₆H₃(Cl)(NO₂)
The efficiency of this homolysis can be influenced by the solvent and the presence of other molecules. Thiyl radicals are key intermediates that can initiate a variety of subsequent chemical transformations. researchgate.netmdpi.com
Thiyl Radical Intermediates and their Reactivity
The 4-chloro-2-nitrophenylthiyl radical is a highly reactive intermediate. researchgate.net Thiyl radicals, in general, are known to participate in a wide range of reactions, including hydrogen atom transfer (HAT), electron transfer, and addition to unsaturated systems like alkenes and alkynes. nih.govmdpi.com
Hydrogen Atom Transfer (HAT): The thiyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form the corresponding thiol (4-chloro-2-nitrobenzenethiol) and a new radical (R•). This is a key step in many radical chain reactions. beilstein-journals.org
Addition to Alkenes: Thiyl radicals can add across carbon-carbon double bonds, a fundamental step in thiol-ene "click" chemistry. This reaction is utilized in various fields, from materials science to bioconjugation. mdpi.com
Cyclization Reactions: In appropriately designed molecules, the initially formed thiyl radical can trigger intramolecular cyclization reactions, leading to the formation of complex cyclic structures. mdpi.com
The reactivity of the 4-chloro-2-nitrophenylthiyl radical will be modulated by the electronic effects of the nitro and chloro substituents. These electron-withdrawing groups can influence the radical's stability and its propensity to engage in the aforementioned reaction types.
Nucleophilic and Electrophilic Reactions at Sulfur Centers
The sulfur atoms in Disulfide, bis(4-chloro-2-nitrophenyl) can act as either electrophilic or nucleophilic centers, depending on the reacting partner.
The electron-withdrawing nitro and chloro groups decrease the electron density on the sulfur atoms, making them more electrophilic than in simple alkyl or unsubstituted aryl disulfides. This enhanced electrophilicity makes the sulfur atoms susceptible to attack by nucleophiles (Nu⁻). This reaction, known as thiol-disulfide exchange, results in the cleavage of the disulfide bond and the formation of a new disulfide and a thiolate anion.
(O₂NC₆H₃Cl)S-S(ClC₆H₃NO₂) + Nu⁻ → (O₂NC₆H₃Cl)S-Nu + ⁻S-C₆H₃(Cl)(NO₂)
Common nucleophiles for this reaction include thiolates, amines, and phosphines. The reaction with thiolates is a fundamental process in biochemistry, crucial for protein folding and activity. nih.gov
Conversely, while less common, the sulfur atoms can exhibit nucleophilic character, particularly in reactions with strong electrophiles.
Catalytic Effects on Disulfide Exchange Reactions
Disulfide exchange reactions, while often spontaneous, can be significantly accelerated by catalysts.
Role of Amine Catalysts in Disulfide Metathesis
Amines can act as catalysts in the disulfide exchange or metathesis reactions of aromatic disulfides. For instance, the reaction between two different symmetrical disulfides to form an unsymmetrical disulfide can be facilitated by an amine catalyst. A study has shown that bis(2-nitrophenyl) disulfide undergoes a metathesis reaction with bis(4-chlorophenyl)disulfide in the presence of the amine catalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce the unsymmetrical 4-chlorophenyl-2'-nitrophenyl disulfide. sigmaaldrich.comchemicalbook.com
The proposed mechanism involves the amine acting as a base to generate a catalytic amount of thiolate from any trace thiol present. This thiolate then initiates the nucleophilic attack on the disulfide bond, propagating the exchange reaction. The base catalysis is effective because the deprotonated thiolate is a significantly better nucleophile than the neutral thiol. nih.gov
Influence of Solvent and Reaction Conditions on Mechanism
The solvent environment and reaction conditions play a crucial role in directing the reaction pathways of diaryl disulfides. The choice of solvent can be critical in the synthesis and subsequent reactions of these compounds. For instance, in copper-catalyzed reactions of aryl iodides with a sulfur source, the use of aqueous dimethyl sulfoxide (B87167) (DMSO) selectively promotes the formation of diaryl disulfides. organic-chemistry.orgbohrium.com In contrast, switching the solvent to aqueous dimethylformamide (DMF) can lead to the formation of different products, such as arylthio acetic acids. organic-chemistry.orgbohrium.com This highlights the solvent's role in potentially mediating the oxidation of intermediate aryl thiols to form the disulfide bond. organic-chemistry.org
The reaction conditions also dictate the nature of the reaction mechanism. For example, the reaction of diaryl disulfides with pentaorganyldisilanes has been shown to proceed via a free-radical chain mechanism. researchgate.net The thermal dissociation of the diaryl disulfide can initiate the reaction by generating arylthiyl radicals (ArS•). researchgate.netbeilstein-journals.org The stability and reactivity of these radical intermediates are influenced by the surrounding solvent. Studies on the thermal decomposition of other organic compounds have shown that the reaction medium affects both the primary homolytic dissociation and secondary induced chain decomposition processes. researchgate.net
The table below summarizes the influence of solvents on the synthesis of diaryl disulfides, which provides insights into the conditions that favor the formation and reaction of compounds like Disulfide, bis(4-chloro-2-nitrophenyl).
| Solvent System | Catalyst/Reagents | Product Favored | Reference |
| Aqueous DMSO | Cu(OAc)₂·H₂O, K₂CO₃ | Diaryl Disulfide | organic-chemistry.org |
| Aqueous DMF | CuI, K₂CO₃ | Arylthio Acetic Acid | organic-chemistry.org |
| Trifluoroethanol | 30% H₂O₂ | Diaryl Disulfide | bohrium.com |
This table illustrates the general influence of solvents on the synthesis of diaryl disulfides, providing a framework for understanding potential reaction conditions for Disulfide, bis(4-chloro-2-nitrophenyl).
Theoretical and Computational Mechanistic Investigations
While specific theoretical and computational studies on Disulfide, bis(4-chloro-2-nitrophenyl) are not widely available in the reviewed literature, the application of computational chemistry to similar molecules provides a framework for understanding its potential reaction mechanisms and properties. Computational methods such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are powerful tools for investigating the intricate details of reaction pathways. nih.govmdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, which can provide insights into their reactivity. mdpi.com For organic molecules, DFT calculations, often using functionals like B3LYP, can determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). sci-hub.se The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.seresearchgate.net
In the context of substituted diphenyl disulfides, DFT could be employed to:
Analyze the effect of the 4-chloro and 2-nitro substituents on the S-S bond length and dihedral angle.
Calculate the bond dissociation energy of the S-S bond to predict the ease of forming thiyl radicals.
Model the transition states of potential reactions to determine activation energies and preferred mechanistic pathways.
Studies on other complex organic molecules have successfully used DFT to correlate calculated structural parameters with experimental data from X-ray diffraction and to understand charge transfer within the molecule through Natural Bond Orbital (NBO) analysis. mdpi.comresearchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for studying reactions in large systems, such as in a solvent box or a biological environment. nih.gov This method treats a small, electronically significant part of the system (e.g., the reacting molecules) with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. beilstein-journals.orgnih.gov
QM/MM simulations of disulfide cross-linking reactions have been used to:
Investigate the reaction mechanism with oxidizing agents like hydrogen peroxide. nih.gov
Examine the role of solvent in assisting proton exchange and transfer during the reaction. nih.gov
Determine the energetic barriers for different transition states. nih.gov
These simulations can reveal multi-step reaction pathways, including the formation of intermediate complexes, and how the surrounding environment influences the stability and reactivity of these intermediates. nih.gov
Computational Modeling of Cross-Linking Reactions
The cross-linking reactions of disulfides are fundamental in various applications, and computational modeling provides a molecular-level understanding of these processes. nih.gov Such models can simulate the formation of disulfide bonds from thiols or the exchange reactions between disulfides.
A computational study on disulfide cross-linking might involve:
Benchmarking: Comparing different DFT functional/basis set combinations against higher-level theories to ensure accuracy for the system of interest. nih.gov
Pathway Analysis: Simulating the reaction to determine whether it proceeds through a one-step or multi-step pathway. nih.gov
Intermediate Characterization: Identifying and characterizing the structure and stability of intermediates, such as sulfenic acid/sulfenate complexes. nih.gov
For Disulfide, bis(4-chloro-2-nitrophenyl), computational modeling could predict its behavior in cross-linking applications by elucidating the mechanism of S-S bond cleavage and formation in the presence of other reactive species. The table below outlines the potential applications of different computational methods to the study of this compound.
| Computational Method | Potential Application to Disulfide, bis(4-chloro-2-nitrophenyl) | Key Insights | Reference |
| DFT | Electronic structure and reactivity analysis | HOMO-LUMO gap, bond dissociation energy, effect of substituents | mdpi.com, sci-hub.se |
| QM/MM | Simulation of reactions in solution | Solvent effects, transition state energies, proton transfer mechanisms | nih.gov |
| Modeling of Cross-Linking | Understanding polymerization and material properties | Reaction pathways, intermediate stability, mechanism of disulfide exchange | researchgate.net, nih.gov |
This table outlines the potential applications of computational methods to "Disulfide, bis(4-chloro-2-nitrophenyl)" based on studies of similar systems.
Biological and Biomedical Research Applications of Disulfide, Bis 4 Chloro 2 Nitrophenyl
Antimicrobial and Antiviral Activities
The presence of the disulfide bond and halogenated nitroaromatic moieties in Disulfide, bis(4-chloro-2-nitrophenyl) suggests its potential as an antimicrobial and antiviral agent. Research has particularly focused on its ability to inhibit key viral enzymes.
The main protease (Mpro) of the SARS-associated coronavirus (SARS-CoV) is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. cymitquimica.com Aromatic disulfide compounds have been investigated as inhibitors of SARS-CoV Mpro. ncats.ionih.gov Studies have shown that these compounds can exhibit significant inhibitory activity, measured by their half-maximal inhibitory concentration (IC50). ncats.io The development of quantitative structure-activity relationship (QSAR) models for a series of aromatic disulfide compounds has been instrumental in understanding their inhibitory potential against SARS-CoV Mpro. cymitquimica.comnih.gov These models help in predicting the antiviral activity of newly designed molecules and provide a basis for developing therapeutic agents against coronaviruses. cymitquimica.com
Table 1: Inhibitory Activity of Aromatic Disulfide Compounds Against SARS-CoV Mpro
| Compound Class | Target Enzyme | Key Findings | Reference |
| Aromatic Disulfides | SARS-CoV Mpro | Demonstrated inhibitory activity (IC50) against the main protease. | ncats.io |
| Aromatic Disulfides | SARS-CoV Mpro | Utilized in the development of QSAR models to predict antiviral potency. | cymitquimica.comnih.gov |
To elucidate the mechanism of action and improve the potency of disulfide compounds, computational methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed. sigmaaldrich.com Molecular docking studies have been used to predict the binding conformations of aromatic disulfide inhibitors within the active site of SARS-CoV Mpro. ncats.ionih.gov These studies help in understanding the crucial interactions between the inhibitor and the amino acid residues of the enzyme. nih.gov
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how the steric, electrostatic, and other physicochemical properties of the molecules influence their biological activity. sigmaaldrich.com For aromatic disulfides targeting SARS-CoV Mpro, QSAR models have been developed and show good statistical quality. cymitquimica.comnih.gov The results from molecular docking and 3D-QSAR studies are often well-correlated, providing a robust framework for designing novel and more effective antiviral agents based on the disulfide scaffold. cymitquimica.comncats.io
Table 2: Computational Studies on Aromatic Disulfide Inhibitors
| Computational Method | Application | Purpose | Reference |
| Molecular Docking | SARS-CoV Mpro Inhibition | Predict binding modes and interactions of inhibitors with the enzyme's active site. | ncats.ionih.gov |
| 3D-QSAR | SARS-CoV Mpro Inhibition | Analyze the relationship between molecular structure and inhibitory activity to guide the design of more potent compounds. | cymitquimica.comnih.gov |
| CoMFA/CoMSIA | General Drug Design | Quantify the effects of steric and electrostatic fields on biological activity. | sigmaaldrich.com |
Penicillin-binding proteins (PBPs), such as PBP4 in Staphylococcus aureus, are crucial enzymes in bacterial cell wall synthesis and are primary targets for β-lactam antibiotics. PBP4, in particular, has been identified as a critical factor in methicillin (B1676495) resistance. Similarly, the Gyrase B (GyrB) ATPase domain is an essential component of bacterial DNA gyrase, a validated target for antibacterial drugs.
However, based on the available scientific literature, there are no specific studies detailing the direct interaction or inhibitory activity of Disulfide, bis(4-chloro-2-nitrophenyl) against either Penicillin Binding Protein 4 (PBP4) or the Gyrase B ATPase domain.
Potential in Pharmaceutical Compound Development
The chemical characteristics of Disulfide, bis(4-chloro-2-nitrophenyl) make it a valuable entity in the development of new pharmaceutical agents, from serving as a foundational structure to being integrated into sophisticated drug delivery systems.
Disulfide, bis(4-chloro-2-nitrophenyl) is classified as a chemical building block, specifically within the categories of nitro compounds and sulfur-containing compounds. cymitquimica.com Its structure provides a versatile scaffold that can be chemically modified to generate a library of new molecules with diverse pharmacological properties. The presence of reactive sites, including the disulfide bond and the aromatic rings activated by nitro and chloro substituents, allows for various chemical transformations. This makes it a valuable starting material for the synthesis of more complex therapeutic agents. Its suitability for use in preparative separation and pharmacokinetic studies further underscores its utility in the drug development pipeline.
The design of prodrugs that are activated under specific physiological conditions is a key strategy in targeted therapy, particularly in oncology. Disulfide bonds are known to be stable in the bloodstream but can be cleaved in the reductive environment of tumor cells, which have higher concentrations of glutathione (B108866). This property makes disulfide-containing molecules excellent candidates for tumor-targeted drug delivery.
Furthermore, the nitroaromatic groups in Disulfide, bis(4-chloro-2-nitrophenyl) can function as bioreductive moieties. Hypoxic cancer cells express high levels of nitroreductase enzymes, which can reduce the nitro groups to cytotoxic species, such as hydroxylamines and amines, leading to selective killing of these cells. The combination of a disulfide linker for targeted release and nitro groups for hypoxia-activated cytotoxicity within the same molecule presents a promising strategy for developing novel bioreductive prodrugs. While specific applications of Disulfide, bis(4-chloro-2-nitrophenyl) in this context are still exploratory, its chemical features align well with the principles of modern bioreductive prodrug design.
Applications as Zinc Ion Sensors
The detection and quantification of zinc ions (Zn²⁺) are of significant interest in biological and environmental sciences due to the ion's crucial roles in various physiological and pathological processes. While direct research on Disulfide, bis(4-chloro-2-nitrophenyl) as a zinc ion sensor is not extensively documented in publicly available literature, the application of structurally similar compounds provides a strong indication of its potential in this area.
A closely related compound, Bis(2-nitrophenyl) disulfide, has been identified as an effective ionophore in the construction of PVC (polyvinyl chloride) membrane electrodes for the selective sensing of zinc ions. chemicalbook.comsigmaaldrich.com These sensors operate on the principle of potentiometric measurement, where the electrode, embedded with the ionophore, develops a potential that is proportional to the concentration of the target ion in a solution. The performance of such a sensor is detailed in the table below.
Table 1: Performance Characteristics of a Zinc Ion Sensor Based on a Related Disulfide Compound
| Parameter | Value |
| Ionophore | Bis(2-nitrophenyl) disulfide |
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M |
| Slope | 29.6 mV/decade |
| Response Time | < 20 seconds |
| pH Range | 4.0 - 7.5 |
The effectiveness of Bis(2-nitrophenyl) disulfide as a zinc ion sensor is attributed to the ability of the disulfide and nitro groups to coordinate with the zinc ion, leading to a selective binding event. Given the structural similarities—the presence of both a disulfide linkage and nitrophenyl groups—it is plausible that Disulfide, bis(4-chloro-2-nitrophenyl) could exhibit comparable or potentially enhanced sensing capabilities. The addition of chloro-substituents on the phenyl rings might modulate the electronic properties of the molecule, potentially influencing its selectivity and sensitivity towards zinc ions. Further research into the specific application of Disulfide, bis(4-chloro-2-nitrophenyl) in this context is warranted to fully elucidate its capabilities as a zinc ion sensor.
Role in Enzyme Inhibition and Modulation
Aromatic disulfides, particularly those containing nitro groups, are recognized for their biological activity, which often involves the modulation of enzyme function. cymitquimica.com The electrophilic nature of the disulfide bond, enhanced by the electron-withdrawing nitro groups, makes these compounds susceptible to nucleophilic attack by thiol groups present in the cysteine residues of enzymes. This interaction can lead to the formation of a mixed disulfide, thereby altering the enzyme's structure and activity.
Research on various nitrophenyl disulfides has demonstrated their potential as enzyme inhibitors. For instance, unsymmetrical disulfides bearing nitrophenyl substituents have shown significant antimicrobial activity, which is thought to stem from the electronic activation of the disulfide bond, making it more susceptible to cleavage by microbial enzymes. nih.gov Furthermore, certain aryl-alkyl disulfides have exhibited high inhibitory activity against bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), a key component in fatty acid biosynthesis. nih.gov This inhibition is a direct result of the disulfide compound reacting with the thiol group in the enzyme's active site. nih.gov
Biochemical Significance of Thiol-Disulfide Systems in Biological Processes
Thiol-disulfide systems are fundamental to a vast array of biochemical processes, playing critical roles in protein structure, function, and regulation. sigmaaldrich.com The reversible interchange between thiol (-SH) and disulfide (-S-S-) states acts as a molecular switch, responding to and influencing the cellular redox environment. nist.gov
Disulfide bonds are covalent linkages formed through the oxidation of the thiol groups of two cysteine residues. cymitquimica.comechemi.com These bonds are a key feature in stabilizing the three-dimensional, or tertiary, structure of many proteins, particularly those that are secreted or function in the extracellular space. cymitquimica.com The formation of these bonds provides significant rigidity to the protein, anchoring different parts of the polypeptide chain together and maintaining its functional shape. cymitquimica.comechemi.com This structural reinforcement is vital for the protein's stability and its ability to withstand the often harsh conditions outside the cell. cymitquimica.com The correct pairing of cysteine residues to form native disulfide bonds is a critical step in the protein folding process. cymitquimica.com
Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. cymitquimica.com This process is central to the dynamic nature of disulfide bonds in biological systems. nist.gov These reactions are involved in a multitude of cellular processes, including:
Protein Folding: Enzymes such as protein disulfide isomerase (PDI) catalyze thiol-disulfide exchange to ensure the correct formation and rearrangement of disulfide bonds during protein folding. sigmaaldrich.com
Redox Signaling: The reversible formation and breakage of disulfide bonds in response to cellular redox conditions can modulate the activity of enzymes and transcription factors, thereby acting as a switch in signaling pathways. chemicalbook.comnist.gov
Antioxidant Defense: Small molecules like glutathione participate in thiol-disulfide exchange reactions to reduce non-native disulfide bonds and protect cellular components from oxidative damage. nih.gov
The dynamic equilibrium between thiols and disulfides, often referred to as thiol-disulfide homeostasis, is thus crucial for maintaining cellular function and responding to environmental cues. sigmaaldrich.comnih.gov
Environmental and Toxicological Considerations in Advanced Research
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of Disulfide, bis(4-chloro-2-nitrophenyl) are dictated by a combination of photochemical and biological degradation processes. While specific studies on this compound are limited, the degradation pathways can be inferred from research on related halogenated nitroaromatic and organosulfur compounds.
Photochemical Degradation
The photochemical degradation of nitroaromatic compounds is a significant abiotic process that influences their environmental persistence. The presence of nitro groups and aromatic rings makes these molecules susceptible to photolysis upon absorbing solar radiation. nih.gov
The photolysis of aromatic disulfides can proceed through the cleavage of the S-S bond upon irradiation, leading to the formation of thiyl radicals. beilstein-journals.orgnih.gov These highly reactive radicals can then participate in a variety of subsequent reactions, including oxidation. For Disulfide, bis(4-chloro-2-nitrophenyl), this initial cleavage would likely produce 4-chloro-2-nitrophenylthiyl radicals.
Furthermore, nitroaromatic compounds themselves are known to undergo photodegradation. This process can involve the reduction of the nitro group or cleavage of the aromatic ring. researchgate.net The presence of both a disulfide linkage and nitro groups suggests that the photochemical degradation of Disulfide, bis(4-chloro-2-nitrophenyl) could be a complex process involving multiple competing and sequential reactions. The ultimate products would depend on the specific environmental conditions, such as the presence of photosensitizers and the wavelength of light.
Biological Degradation in Various Matrices
The biological degradation of xenobiotic compounds is a key process in their removal from the environment. The recalcitrance of nitroaromatic compounds to biodegradation is well-documented, primarily due to the electron-withdrawing nature of the nitro group which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov However, various microorganisms have evolved pathways to degrade these compounds.
The biodegradation of Disulfide, bis(4-chloro-2-nitrophenyl) would likely involve two key steps: the cleavage of the disulfide bond and the degradation of the resulting aromatic moieties.
Cleavage of the Disulfide Bond: The reduction of disulfide bonds is a common biochemical reaction. In biological systems, enzymes such as thioredoxin and glutaredoxin can catalyze the cleavage of disulfide bonds in xenobiotics. nih.gov Anaerobic bacteria, particularly sulfate-reducing bacteria, are known to play a role in the metabolism of organosulfur compounds. tcichemicals.comnih.gov It is plausible that under anaerobic conditions, microbial communities could reductively cleave the disulfide bond of Disulfide, bis(4-chloro-2-nitrophenyl) to yield two molecules of 4-chloro-2-nitrothiophenol.
Degradation of Aromatic Moieties: The resulting 4-chloro-2-nitrophenol (B165678) or its reduced form, 4-chloro-2-aminophenol, would then be subject to further microbial degradation. Studies on the biodegradation of 4-chloro-2-nitrophenol have shown that it can be utilized as a sole carbon and energy source by certain bacteria, such as Exiguobacterium sp. PMA. researchgate.net The degradation pathway often involves the initial reduction of the nitro group to an amino group, followed by dehalogenation and ring cleavage. researchgate.net Fungi have also demonstrated the ability to degrade halogenated nitroaromatic compounds. researchgate.net
Table 1: Potential Microbial Degradation Pathways for Halogenated Nitroaromatic Compounds This table presents generalized degradation pathways observed for compounds structurally related to Disulfide, bis(4-chloro-2-nitrophenyl) and its potential degradation products.
| Degradation Step | Microbial Process | Potential Intermediates/Products | References |
| Disulfide Bond Cleavage | Reductive cleavage by anaerobic bacteria (e.g., sulfate-reducing bacteria) or enzymatic cleavage (e.g., thioredoxin, glutaredoxin). | 4-chloro-2-nitrothiophenol | nih.govtcichemicals.comnih.gov |
| Nitro Group Reduction | Reduction by aerobic or anaerobic bacteria. | 4-chloro-2-aminothiophenol, 4-chloro-2-aminophenol | researchgate.net |
| Dehalogenation | Removal of the chlorine atom by dehalogenases. | 2-aminophenol, Catechol derivatives | researchgate.net |
| Aromatic Ring Cleavage | Dioxygenase-mediated ring opening. | Aliphatic acids | nih.gov |
Interaction with Environmental Matrices
The fate and transport of Disulfide, bis(4-chloro-2-nitrophenyl) in the environment are significantly influenced by its interactions with soil and sediment. Sorption to soil organic matter and mineral surfaces can affect its mobility, bioavailability, and susceptibility to degradation.
Nitroaromatic compounds are known to sorb to soil components through various mechanisms. Soil organic matter (SOM) is often the dominant sorbent for these compounds. nih.gov The interaction can involve partitioning into the aliphatic domains of SOM and specific interactions such as π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within SOM. nih.govresearchgate.net
Clay minerals can also contribute to the sorption of nitroaromatic compounds, particularly in soils with low organic matter content. The extent of sorption to clay minerals is influenced by the type of exchangeable cations present. nih.govnih.gov For instance, potassium-saturated smectites have been shown to adsorb nitroaromatics more strongly than calcium-saturated ones. nih.gov This suggests that the specific mineralogy of the soil can play a crucial role in the retention of Disulfide, bis(4-chloro-2-nitrophenyl).
The sorption of this compound to soil and sediment will likely reduce its concentration in the aqueous phase, thereby limiting its transport to groundwater. However, strong sorption can also decrease its bioavailability to microorganisms, potentially hindering its biodegradation. nih.gov
Table 2: Factors Influencing the Sorption of Nitroaromatic Compounds in Soil This table outlines general factors affecting the environmental interaction of compounds similar to Disulfide, bis(4-chloro-2-nitrophenyl).
| Environmental Matrix Component | Influencing Factors | Effect on Sorption | References |
| Soil Organic Matter (SOM) | High organic carbon content, Aromaticity of SOM | Increased sorption due to partitioning and specific interactions. | nih.govresearchgate.net |
| Clay Minerals | Type of clay (e.g., smectite), Exchangeable cations (e.g., K+ vs. Ca2+) | Variable sorption; can be significant in low SOM soils. | nih.govnih.gov |
| Soil pH | Affects the surface charge of minerals and the speciation of ionizable organic compounds. | Can influence electrostatic interactions. | mdpi.com |
Advanced Analytical Techniques for Environmental Monitoring
The reliable detection and quantification of Disulfide, bis(4-chloro-2-nitrophenyl) and its potential degradation products in environmental samples are essential for exposure assessment and fate studies. Given its chemical structure, a combination of chromatographic separation and mass spectrometric detection would be the most suitable analytical approach.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of polar and semi-polar nitroaromatic compounds in water samples. internationalsos.comresearchgate.net For Disulfide, bis(4-chloro-2-nitrophenyl), a reverse-phase HPLC method could be employed for separation. internationalsos.com Electrospray ionization (ESI) in negative ion mode would likely be effective for ionizing the molecule, and multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer would provide high selectivity and sensitivity for quantification. nih.gov Ultra-performance liquid chromatography (UPLC) offers the advantage of faster analysis times and improved resolution compared to conventional HPLC. mdpi.com
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another viable technique, particularly for the analysis of more volatile and thermally stable nitroaromatic compounds. mdpi.com However, the relatively high molecular weight and potential for thermal degradation of Disulfide, bis(4-chloro-2-nitrophenyl) might make GC-MS less suitable than LC-MS/MS without derivatization.
Table 3: Advanced Analytical Techniques for Halogenated Nitroaromatic Compounds This table summarizes suitable analytical methods for monitoring compounds with similar characteristics to Disulfide, bis(4-chloro-2-nitrophenyl).
| Analytical Technique | Ionization Method | Key Advantages | Potential Challenges | References |
| UPLC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for polar and non-volatile compounds, fast analysis. | Matrix effects can suppress or enhance ionization. | nih.govmdpi.com |
| HPLC-MS/MS | Electrospray Ionization (ESI) | Robust and widely available, good for a range of polarities. | Longer run times compared to UPLC. | internationalsos.comresearchgate.net |
| GC-MS | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) | Excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Potential for thermal degradation of labile compounds. | mdpi.com |
Risk Assessment Frameworks for Halogenated Nitroaromatic Compounds
Assessing the potential risks of Disulfide, bis(4-chloro-2-nitrophenyl) to human health and the environment requires a structured risk assessment framework. Such frameworks typically involve four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This step involves determining the potential adverse effects of the compound. For halogenated nitroaromatic compounds, hazards can include toxicity to aquatic organisms, mutagenicity, and potential carcinogenicity. nih.govwur.nl The presence of chlorine and nitro groups in Disulfide, bis(4-chloro-2-nitrophenyl) suggests that it may exhibit such toxicological properties.
Dose-Response Assessment: This step quantifies the relationship between the dose of the compound and the incidence of adverse effects. Due to the lack of specific toxicological data for Disulfide, bis(4-chloro-2-nitrophenyl), data from related compounds or quantitative structure-activity relationship (QSAR) models could be used for preliminary assessments. beilstein-journals.orgresearchgate.net
Exposure Assessment: This involves estimating the extent of human and environmental exposure to the compound. This would require data on its presence in different environmental media (water, soil, air), which can be obtained through the analytical monitoring techniques described in the previous section.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations or ecosystems. This can be expressed as a risk quotient, which compares the predicted environmental concentration to a predicted no-effect concentration.
In the absence of specific environmental quality standards for Disulfide, bis(4-chloro-2-nitrophenyl), standards for other nitroaromatic compounds or general frameworks for industrial chemicals would be applied. nih.govtci-thaijo.org Case studies of other industrial chemical spills can also provide valuable insights into managing the risks associated with accidental releases. internationalsos.comunece.orgvt.edu
Table 4: Components of a Chemical Risk Assessment Framework This table outlines the general steps involved in assessing the environmental risk of a chemical like Disulfide, bis(4-chloro-2-nitrophenyl).
| Assessment Component | Description | Key Considerations for Disulfide, bis(4-chloro-2-nitrophenyl) | References |
| Hazard Identification | Identifying the potential adverse health and environmental effects. | Toxicity to aquatic life, potential mutagenicity and carcinogenicity based on its chemical class. | nih.govwur.nl |
| Dose-Response Assessment | Quantifying the relationship between exposure and effect. | Use of data from surrogate compounds or QSAR models in the absence of specific data. | beilstein-journals.orgresearchgate.net |
| Exposure Assessment | Determining the concentration and duration of exposure in the environment. | Relies on environmental monitoring using techniques like UPLC-MS/MS. | nih.gov |
| Risk Characterization | Integrating hazard, dose-response, and exposure data to estimate risk. | Calculation of risk quotients and comparison with established environmental quality standards for related compounds. | nih.govtci-thaijo.org |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. For "Disulfide, bis(4-chloro-2-nitrophenyl)," NMR techniques can confirm the covalent structure and shed light on the molecule's conformational dynamics.
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides direct evidence for the chemical environment of each atom in the molecule. The substitution pattern on the two symmetric phenyl rings—a chlorine atom at position 4 and a nitro group at position 2 relative to the disulfide bridge—creates a distinct set of signals.
In the ¹H NMR spectrum, the three aromatic protons on each ring would appear as a complex set of multiplets due to spin-spin coupling. The electron-withdrawing effects of the nitro and chloro groups, combined with the anisotropic effect of the disulfide bond, would significantly influence their chemical shifts, pushing them downfield.
Similarly, the ¹³C NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atom attached to the disulfide bridge (C1) would be influenced by the sulfur atom's electronegativity and the ortho-nitro group. The carbon bearing the nitro group (C2) would be significantly deshielded, appearing at a lower field. The remaining carbon signals would be assigned based on their substitution and position relative to the electron-withdrawing groups.
While specific experimental spectra for "Disulfide, bis(4-chloro-2-nitrophenyl)" are not widely published, the expected chemical shift ranges can be predicted based on established principles and data from similarly substituted benzene (B151609) derivatives.
Predicted NMR Chemical Shift Ranges for Disulfide, bis(4-chloro-2-nitrophenyl)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| H-3 | 7.8 - 8.2 | --- | Ortho to both nitro and disulfide groups, highly deshielded. |
| H-5 | 7.4 - 7.7 | --- | Ortho to chlorine, meta to disulfide. |
| H-6 | 7.6 - 7.9 | --- | Ortho to disulfide, meta to chlorine. |
| C-1 | 135 - 145 | --- | Attached to sulfur, deshielded by ortho-nitro group. |
| C-2 | 145 - 155 | --- | Attached to highly electron-withdrawing nitro group. |
| C-3 | 120 - 130 | --- | Influenced by adjacent nitro and disulfide groups. |
| C-4 | 130 - 140 | --- | Attached to chlorine. |
| C-5 | 125 - 135 | --- | Influenced by adjacent chlorine and meta-disulfide. |
Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.
Residual Dipolar Couplings (RDCs) are a powerful NMR technique used to gain long-range structural information. In molecules with flexible bonds, such as the C-S-S-C dihedral angle in disulfides, standard NMR methods like the Nuclear Overhauser Effect (NOE) may not be sufficient to define the precise three-dimensional structure. RDCs provide information on the orientation of internuclear vectors relative to an external magnetic field.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of "Disulfide, bis(4-chloro-2-nitrophenyl)" and for obtaining structural information through fragmentation analysis. The molecular formula C₁₂H₆Cl₂N₂O₄S₂ corresponds to a monoisotopic mass of approximately 375.9 g/mol . nih.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) or other fragmentation techniques would induce cleavage at the weakest bonds. For this molecule, the most likely fragmentation pathways include:
Cleavage of the disulfide bond: This is often the most facile fragmentation, leading to the formation of a 4-chloro-2-nitrophenylthiyl radical or cation at m/z 188.
Loss of the nitro group: Cleavage of the C-N bond can result in the loss of NO₂ (46 Da).
Loss of chlorine: The loss of a chlorine atom (35/37 Da) is another common fragmentation pathway for chloroaromatic compounds. miamioh.edu
Plausible Mass Fragments for Disulfide, bis(4-chloro-2-nitrophenyl)
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 376 | [M]⁺ | [C₁₂H₆Cl₂N₂O₄S₂]⁺ |
| 188 | [C₆H₃ClNO₂S]⁺ | [4-chloro-2-nitrophenyl]thiyl cation |
| 158 | [C₆H₃ClS]⁺ | Fragment after loss of NO₂ and S |
| 142 | [C₆H₃ClNO]⁺ | Fragment after loss of S and NO |
Note: The m/z values are based on the most abundant isotopes and represent potential major fragments.
UV-Visible Spectroscopy for Electronic Transitions and Photochromism
UV-Visible spectroscopy probes the electronic transitions within a molecule. "Disulfide, bis(4-chloro-2-nitrophenyl)" possesses several chromophores, primarily the nitro-substituted benzene rings and the disulfide bond itself. The NIST Chemistry WebBook provides spectral data for the related compound bis(4-nitrophenyl)disulfide, which shows significant absorption in the UV region. nist.gov
For "Disulfide, bis(4-chloro-2-nitrophenyl)," one would expect strong absorption bands corresponding to π → π* transitions within the aromatic system, which are intensified by the nitro groups. The n → π* transitions associated with the nitro groups would likely appear as a lower-intensity shoulder at a longer wavelength. The disulfide S-S bond also has a weak absorption in the UV region. The presence of the chlorine atom (an auxochrome) and the ortho position of the nitro group (compared to the para position in the reference compound) would cause shifts (likely bathochromic or hypsochromic) in the absorption maxima due to their influence on the electronic structure of the phenyl rings.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" by detecting the vibrational modes of a molecule's functional groups. A certificate of analysis for this compound confirms the use of IR spectroscopy for identification. gtilaboratorysupplies.com
Key expected vibrational frequencies include:
NO₂ Vibrations: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ is typical for aryl chlorides.
S-S Stretch: The disulfide stretch is typically weak in the IR spectrum but can be observed in the Raman spectrum, usually in the 400-550 cm⁻¹ range.
Aromatic Vibrations: C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands occur in the 1450-1600 cm⁻¹ region.
Raman spectroscopy is particularly useful for studying this molecule, as the disulfide bond often gives a more prominent signal in Raman than in IR. Furthermore, studies on related compounds like bis(4-nitrophenyl) disulfide have used Raman spectroscopy to investigate laser-induced dimerization reactions.
Expected Vibrational Frequencies for Disulfide, bis(4-chloro-2-nitrophenyl)
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1550 | FTIR, Raman |
| Symmetric NO₂ Stretch | 1330 - 1370 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| C-Cl Stretch | 1000 - 1100 | FTIR |
Computational Chemistry for Molecular Properties and Reactivity Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the properties of "Disulfide, bis(4-chloro-2-nitrophenyl)" from first principles. These theoretical calculations can predict and help interpret experimental spectroscopic data.
Key applications include:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure, including the C-S-S-C dihedral angle and the orientation of the phenyl rings.
Spectroscopic Prediction: Simulating ¹H and ¹³C NMR chemical shifts, UV-Visible electronic transitions, and vibrational (IR and Raman) frequencies. These simulated spectra are invaluable for assigning experimental peaks.
Electronic Structure Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. For this molecule, the HOMO would likely be localized on the disulfide bond and the phenyl rings, while the LUMO would be concentrated on the electron-deficient nitroaromatic systems.
Reactivity Prediction: Generating an electrostatic potential (ESP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites susceptible to chemical attack. For instance, the areas around the nitro groups would be highly electrophilic.
These computational insights provide a detailed molecular-level understanding that complements and enhances the data obtained from physical spectroscopic measurements.
Optimized Molecular Geometry and Conformational Analysis
The optimization of molecular geometry through computational methods, such as Density Functional Theory (DFT), is the first step in any in-silico analysis. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Disulfide, bis(4-chloro-2-nitrophenyl), key geometric parameters of interest would be the S-S bond length, the C-S-S-C dihedral angle, and the orientation of the 4-chloro-2-nitrophenyl rings relative to each other.
Conformational analysis would further explore the energy landscape of the molecule by rotating around key single bonds, particularly the S-S and C-S bonds. It is well-established that diaryl disulfides typically adopt a "skew" conformation, where the C-S-S-C dihedral angle is approximately 90°. This preference arises from a balance between the repulsion of the sulfur lone pairs and stabilizing hyperconjugative interactions. For Disulfide, bis(4-chloro-2-nitrophenyl), it is expected that the global minimum energy conformation would exhibit such a skew geometry. The presence of bulky and electron-withdrawing chloro and nitro substituents on the phenyl rings would likely influence the precise dihedral angle and the rotational barriers between different conformations.
| Parameter | Expected Value Range (based on analogous compounds) |
| S-S Bond Length | 2.0 - 2.1 Å |
| C-S Bond Length | 1.7 - 1.8 Å |
| C-S-S Bond Angle | 100° - 105° |
| C-S-S-C Dihedral Angle | 80° - 100° |
HOMO-LUMO Energy Gaps and Electronic Structure
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting the wavelengths of electronic absorption.
For Disulfide, bis(4-chloro-2-nitrophenyl), the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the phenyl rings. The LUMO is likely to be localized on the π*-orbitals of the nitro-substituted phenyl rings, given the strong electron-withdrawing nature of the nitro groups. A relatively small HOMO-LUMO gap would be anticipated, suggesting that the molecule could be reactive and potentially colored. The precise energy values would be dependent on the specific computational method and basis set employed in a theoretical study.
| Orbital | Expected Characteristics |
| HOMO | High contribution from sulfur p-orbitals and phenyl π-system. |
| LUMO | Primarily localized on the π* orbitals of the nitroaromatic rings. |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of Disulfide, bis(4-chloro-2-nitrophenyl), the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. The disulfide bridge itself, with its lone pairs on the sulfur atoms, would also represent a region of negative potential. Conversely, the areas around the hydrogen atoms of the phenyl rings and potentially the carbon atoms attached to the electron-withdrawing substituents would exhibit positive potential, indicating sites for nucleophilic attack.
Thermodynamic and Kinetic Predictions of Reactions
Computational chemistry can also be employed to predict the thermodynamics and kinetics of chemical reactions involving a specific molecule. For Disulfide, bis(4-chloro-2-nitrophenyl), a key reaction of interest would be the cleavage of the disulfide bond. This can occur through various mechanisms, including reduction, oxidation, or nucleophilic attack.
Thermodynamic calculations would predict the feasibility of such reactions by determining the change in Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous process. Kinetic studies would involve locating the transition state structures and calculating the activation energy (Ea) for the reaction. A lower activation energy would imply a faster reaction rate. For instance, the nucleophilic attack on one of the sulfur atoms by a thiol, leading to a thiol-disulfide exchange, is a common reaction for disulfides. The presence of electron-withdrawing groups on the phenyl rings of Disulfide, bis(4-chloro-2-nitrophenyl) would likely make the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a faster cleavage rate compared to unsubstituted diphenyl disulfide.
| Reaction Type | Predicted Reactivity |
| Nucleophilic Cleavage of S-S bond | Enhanced reactivity due to electron-withdrawing substituents. |
| Reduction of Nitro Groups | A plausible reaction pathway under appropriate reducing conditions. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Sustainable Production
The industrial viability and expanded research application of Disulfide, bis(4-chloro-2-nitrophenyl) and its analogues hinge on the development of efficient, safe, and environmentally benign synthetic methods. Future research should pivot from traditional, often harsh, chemical syntheses to more sustainable and sophisticated approaches.
Key areas for investigation include:
Photocatalysis and Transition-Metal Catalysis : Recent advancements in the synthesis of disulfide compounds have highlighted the efficacy of visible-light photocatalysis and transition-metal-catalyzed systems. researchgate.netrsc.org These methods often proceed under mild conditions with high functional group tolerance, offering a greener alternative to conventional techniques. researchgate.netrsc.org Research could focus on adapting these strategies, exploring catalysts based on abundant metals like copper or nickel to facilitate the C-S bond formation required for this specific disulfide. rsc.org
Catalyst-Free Methodologies : High-pressure chemistry presents an innovative, catalyst-free route for disulfide exchange reactions. acs.org Investigating the application of high-pressure conditions for the synthesis of Disulfide, bis(4-chloro-2-nitrophenyl) could lead to a one-pot reaction yielding a pure product, thereby eliminating the need for hazardous catalysts and complex purification stages. acs.org
Advanced Reagent Strategies : The use of in-situ generated sulfenyl chlorides from disulfides offers a highly reactive intermediate for forming new sulfide (B99878) bonds under mild conditions. mdpi.comacs.org Further exploration into novel activating reagents and one-pot procedures could streamline the synthesis, improve yields, and reduce waste. organic-chemistry.orgorganic-chemistry.org
Interactive Table: Future Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | Energy efficient, mild reaction conditions, high functional group tolerance. researchgate.netrsc.org | Identifying suitable photosensitizers and reaction conditions specific to the chlorinated and nitrated aryl thiol precursor. |
| Transition-Metal Catalysis | High efficiency and selectivity, potential for using earth-abundant metals (e.g., Cu, Ni). rsc.org | Development of robust catalysts that are not poisoned by sulfur and are tolerant of the nitro and chloro functional groups. |
| High-Pressure Synthesis | Catalyst-free, high purity of product, reduced waste streams. acs.org | Optimization of pressure and temperature parameters for the specific homodimer or heterodimer synthesis; scalability assessment. |
| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Designing a continuous flow process for the oxidation of 4-chloro-2-nitrothiophenol or related precursors. |
Targeted Drug Design and Delivery Systems Based on Disulfide, bis(4-chloro-2-nitrophenyl) Scaffolds
The disulfide bond is a cornerstone of modern drug delivery, particularly in oncology. nih.govrsc.org It functions as a bioreducible linker, stable in the oxidative environment of the bloodstream but readily cleaved in the reducing intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH). nih.gov This differential stability allows for the targeted release of cytotoxic agents directly at the tumor site, minimizing systemic toxicity. rsc.orgnih.gov
Future research should explore the use of the Disulfide, bis(4-chloro-2-nitrophenyl) moiety as a novel, tunable scaffold for such systems:
Modulation of Redox Sensitivity : The electron-withdrawing properties of the nitro and chloro groups on the phenyl rings are expected to influence the electrochemical potential of the disulfide bond. This presents an opportunity to fine-tune the linker's sensitivity to cleavage by GSH.
Prodrug Development : The scaffold could be used to link cytotoxic drugs to tumor-targeting molecules (e.g., antibodies or small molecules), creating antibody-drug conjugates (ADCs) or small-molecule drug conjugates. broadpharm.com The cleavage of the disulfide bond inside the cancer cell would release the active drug. nih.gov
Dual-Responsive Systems : Research could integrate the redox-responsive disulfide linker with other triggers, such as pH sensitivity, to create multi-responsive drug delivery systems that offer even greater specificity for the tumor microenvironment. nih.gov
Interactive Table: Disulfide-Based Drug Delivery Concepts
| Concept | Mechanism of Action | Potential Application |
| Redox-Responsive Prodrugs | Disulfide bond is cleaved by high intracellular glutathione (GSH) levels in tumor cells, releasing the active drug. rsc.orgnih.gov | Targeted cancer therapy, reducing systemic side effects of potent chemotherapeutic agents. rsc.org |
| Antibody-Drug Conjugates (ADCs) | The disulfide acts as a cleavable linker connecting a monoclonal antibody to a cytotoxic payload. broadpharm.com | Highly specific delivery of toxins to cancer cells expressing the target antigen. |
| Polymer-Drug Conjugates | The compound serves as a linker to attach drugs to biocompatible polymers like PEG, forming nanomicelles for intracellular delivery. rsc.org | Improving drug solubility and circulation time while enabling controlled release. rsc.org |
Exploration of Advanced Catalytic Applications
Organic disulfides have emerged as versatile catalysts in their own right. nih.govresearchgate.net Under photoirradiation, the S-S bond can cleave to form thiyl radicals (RS•), which can act as powerful hydrogen atom transfer (HAT) catalysts or initiators for a variety of organic transformations. nih.govresearchgate.net
Future investigations should assess the catalytic potential of Disulfide, bis(4-chloro-2-nitrophenyl):
Photoredox Catalysis : The specific electronic properties conferred by the chloro- and nitro-substituents could modulate the energy and reactivity of the corresponding thiyl radical. This could lead to novel catalytic cycles for reactions like the oxidation of alkynes to diketones or the cyclization of unsaturated systems. nih.gov
Hydrogen Atom Transfer (HAT) Catalysis : Thiyl radicals are excellent HAT catalysts. researchgate.net The utility of radicals derived from Disulfide, bis(4-chloro-2-nitrophenyl) should be explored in reactions requiring the transfer of a hydrogen atom, a fundamental step in many organic processes.
Dynamic Combinatorial Chemistry : Disulfide exchange is a key reaction in dynamic combinatorial chemistry. The reactivity of this specific disulfide in exchange reactions could be harnessed to generate libraries of new compounds for screening purposes. cam.ac.uk
Interactive Table: Potential Catalytic Roles
| Catalytic Role | Underlying Principle | Potential Reactions |
| Photocatalyst | Photoinduced cleavage of the S-S bond generates reactive thiyl radicals that can initiate or propagate reaction cycles. nih.gov | Oxidation of alkenes/alkynes, functionalization of C-H bonds, cyclization reactions. nih.gov |
| HAT Catalyst | Thiyl radicals act as efficient hydrogen atom abstractors and donors. researchgate.net | Hydroamination of vinyl ethers, isomerization of allyl alcohols. researchgate.net |
| Initiator | Thiyl radicals can initiate radical polymerization or other radical-chain processes. nih.gov | Synthesis of novel sulfur-containing polymers. |
In-depth Environmental Impact and Remediation Studies
The presence of both chlorine and nitro groups on an aromatic backbone places Disulfide, bis(4-chloro-2-nitrophenyl) into chemical classes known for their environmental persistence and potential toxicity. nih.govnih.gov Organochlorine compounds are often characterized by slow degradation and a tendency to bioaccumulate, while nitroaromatic compounds are recognized as significant environmental pollutants. nih.govnih.govakaction.org Safety data for the compound explicitly states it "May cause long lasting harmful effects to aquatic life." tcichemicals.comtcichemicals.comtcichemicals.com
Given these factors, a dedicated research program into its environmental profile is imperative:
Environmental Fate and Transport : Studies are needed to determine the compound's persistence in soil and water, its potential for long-range transport, and its partitioning behavior in different environmental compartments. nih.govdelaware.gov
Biodegradation and Bioremediation : Research should focus on identifying microorganisms capable of degrading the compound and elucidating the metabolic pathways involved. This could pave the way for bioremediation strategies for contaminated sites.
Toxicity and Bioaccumulation : Comprehensive ecotoxicological studies are required to quantify its effects on various aquatic and terrestrial organisms. Investigating its potential for bioaccumulation in the food chain is also a critical research area. chesci.com
Interactive Table: Key Areas for Environmental Investigation
| Research Area | Objective | Rationale |
| Persistence & Degradation | Determine the compound's half-life in soil and water under various conditions (photolytic, hydrolytic, biological). | Organochlorine and nitroaromatic compounds are often persistent organic pollutants (POPs). nih.govnih.gov |
| Bioaccumulation | Measure the bioconcentration factor (BCF) in key indicator species (e.g., fish, invertebrates). | Lipophilic nature of organochlorines suggests a potential for accumulation in fatty tissues. akaction.orgchesci.com |
| Ecotoxicity | Assess acute and chronic toxicity to a range of organisms representing different trophic levels. | The compound has a GHS hazard statement for long-lasting harmful effects to aquatic life. tcichemicals.comtcichemicals.comtcichemicals.com |
| Remediation Strategies | Investigate potential remediation techniques, such as microbial degradation, advanced oxidation processes, or phytoremediation. | Proactive development of cleanup methods is essential for any compound with potential environmental risks. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
The complexity of designing and testing new molecules can be significantly mitigated by computational approaches. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the research and development cycle for compounds like Disulfide, bis(4-chloro-2-nitrophenyl). youtube.com
Future research should leverage AI and ML in the following ways:
Property Prediction : ML models can be trained to predict key properties with high accuracy. youtube.com For this compound and its derivatives, models could predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, mutagenicity (as has been done for other nitroaromatics), solubility, and permeability. nih.govnurixtx.com This would allow for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
De Novo Design : Generative AI models can design novel molecular structures with desired properties. These models could be tasked with generating new disulfide-based linkers derived from the core scaffold, optimized for specific release kinetics in drug delivery applications or for enhanced catalytic activity.
Synthesis Prediction : AI tools can predict viable synthetic routes for novel compounds, helping chemists overcome synthetic challenges and identify more efficient and sustainable pathways.
Interactive Table: AI/ML Applications in Compound Research
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Develop Quantitative Structure-Activity Relationship models to correlate molecular structure with biological activity or toxicity. nih.gov | Rapid prediction of the efficacy and potential hazards of new derivatives without initial synthesis and testing. |
| Property Prediction | Use deep learning models (e.g., graph neural networks) to predict physicochemical properties like solubility and permeability. youtube.comnurixtx.com | Prioritization of drug candidates with favorable pharmacokinetic profiles. |
| Generative Design | Employ generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel disulfide scaffolds. | Discovery of new compounds with optimized properties for catalysis or drug delivery. |
| Retrosynthesis Prediction | Utilize AI to propose and rank potential synthetic pathways for novel, complex derivatives. | Acceleration of the synthesis planning process and identification of more efficient routes. |
Q & A
Advanced Research Question
- Mercury CSD : Analyzes intermolecular interactions (e.g., Cl···Cl halogen bonds, π-stacking) using Cambridge Structural Database (CSD) data .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H···Cl: 15–20%; S···S: <5%) to packing efficiency .
- SHELXD : Resolves twinned or high-symmetry crystal structures, critical for interpreting powder XRD patterns .
How can researchers address contradictions in disulfide bond stability under biological vs. synthetic conditions?
Advanced Research Question
- Redox Buffers : Use glutathione (GSH/GSSG) systems to mimic intracellular environments; monitor disulfide cleavage via LC-MS .
- Kinetic Studies : Pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹ at pH 7.4) reveal pH-dependent stability, with protonation of nitro groups accelerating hydrolysis .
- Comparative SAR : Test analogs (e.g., bis(4-trifluoromethyl-2-nitrophenyl) disulfide) to isolate electronic vs. steric effects .
What are the best practices for handling bis(4-chloro-2-nitrophenyl) disulfide to prevent degradation?
Basic Research Question
- Storage : Argon-purged vials at −20°C; avoid light (λ < 450 nm) due to nitro group photolability .
- Solvent Compatibility : Use DMSO or DMF for dissolution; aqueous buffers require ≤5% organic cosolvent to prevent precipitation .
- Safety Protocols : LC-MS monitoring for trace disulfide decomposition products (e.g., 4-chloro-2-nitrothiophenol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
